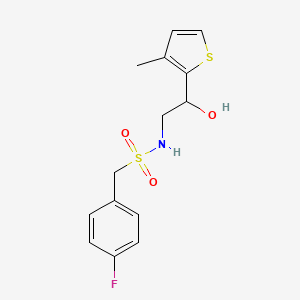

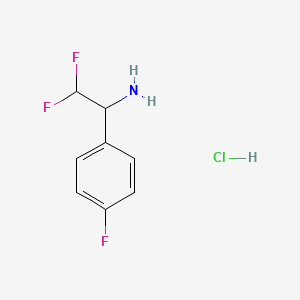

(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide, also known as compound 1, is a small molecule inhibitor that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. Compound 1 has been found to exhibit promising activity against various diseases, including cancer, inflammation, and autoimmune disorders.

Applications De Recherche Scientifique

Design and Synthesis in Medicinal Chemistry

Thioamide derivatives, including compounds structurally related to "(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide," have been explored for their potential in drug discovery and development. For instance, the design and synthesis of potent, centrally acting muscle relaxants derived from cinnamamide analogues, which possess anti-inflammatory and analgesic activity, highlight the role of such compounds in medicinal chemistry. Compound 17, a result of this research, has advanced to phase I clinical trials due to its promising therapeutic effects (Musso et al., 2003).

Fluorescent Sensing and Biochemical Applications

Fluorescent chemosensors incorporating thioamide functionalities have been studied for their ability to detect specific chemical species in biological systems. A notable example is the detailed investigation of the sensing mechanism of an aqueous fluoride chemosensor, BTTPB, using DFT/TDDFT methods. This research demonstrates the potential of thioamide-based compounds in developing fluorescent sensors for biochemical applications (Chen et al., 2014).

Protein Conformation Monitoring

Thioamides have been utilized as minimalist chromophores to monitor protein conformation changes. These compounds can quench the fluorescence of natural amino acids, such as tryptophan and tyrosine, thereby serving as probes to study structural dynamics in proteins. This application is crucial for understanding protein function in biological processes, including cell signaling and the development of amyloid diseases (Petersson, 2013).

Investigation of Anti-inflammatory Potential

Research into N-arylcinnamamide derivatives has revealed their significant anti-inflammatory properties. Several compounds within this group have shown to inhibit NF-κB activation, a key factor in inflammatory processes, indicating the therapeutic potential of thioamide derivatives in treating inflammatory conditions (Hošek et al., 2019).

Synthesis and Application in Organic Chemistry

The synthesis of novel fluorophores and chromophores using thioamide derivatives as building blocks demonstrates their versatility in organic chemistry. These compounds have been used to create a range of fluorescent dyes with applications in materials science and molecular imaging. The unique properties of thioamide-based fluorophores, such as dual fluorescence and high emission efficiency, open up new possibilities for the development of advanced materials and sensors (Witalewska et al., 2019).

Propriétés

IUPAC Name |

(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNOS/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-9H,(H,15,16)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOWEEGZOQVDQB-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2845497.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2845499.png)

![Methyl 7-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2845500.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2845502.png)

![3-(methoxymethyl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2845506.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)